molecular formula C18H18N4O2 B14435619 5-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1H-isoindole-1,3(2H)-dione CAS No. 78146-40-4

5-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B14435619
CAS No.: 78146-40-4
M. Wt: 322.4 g/mol
InChI Key: HORLDWOEIUYYMP-UHFFFAOYSA-N
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Description

5-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors

Preparation Methods

The synthesis of 5-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1H-isoindole-1,3(2H)-dione typically involves a diazotization reaction followed by coupling with an appropriate substrate. The general synthetic route can be summarized as follows:

    Diazotization: The starting material, 4-(Diethylamino)aniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 1H-isoindole-1,3(2H)-dione under basic conditions to yield the desired azo compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

5-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding nitro compounds.

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like nitric acid for nitration.

Scientific Research Applications

5-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:

    Chemistry: It is used as a dye in various chemical processes and as a pH indicator due to its color-changing properties.

    Biology: The compound is utilized in staining techniques for microscopy, helping to visualize cellular components.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.

    Industry: It is employed in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of 5-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets through the azo group. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. The exact pathways and molecular targets are still under investigation, but it is known to interfere with cellular processes by binding to specific enzymes and receptors.

Comparison with Similar Compounds

Similar compounds to 5-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1H-isoindole-1,3(2H)-dione include other azo dyes such as:

    Methyl Orange: Another azo dye used as a pH indicator.

    Congo Red: Used in histology for staining amyloid proteins.

    Sudan III: Employed in staining lipids in biological samples.

What sets this compound apart is its unique combination of the diethylamino group and the isoindole-1,3(2H)-dione moiety, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

CAS No.

78146-40-4

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

5-[[4-(diethylamino)phenyl]diazenyl]isoindole-1,3-dione

InChI

InChI=1S/C18H18N4O2/c1-3-22(4-2)14-8-5-12(6-9-14)20-21-13-7-10-15-16(11-13)18(24)19-17(15)23/h5-11H,3-4H2,1-2H3,(H,19,23,24)

InChI Key

HORLDWOEIUYYMP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)C(=O)NC3=O

Origin of Product

United States

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